molecular formula C15H14N6 B2975562 (Z)-3-methyl-1-phenyl-4-(2-(pyridin-3-yl)hydrazono)-1H-pyrazol-5(4H)-imine CAS No. 315708-75-9

(Z)-3-methyl-1-phenyl-4-(2-(pyridin-3-yl)hydrazono)-1H-pyrazol-5(4H)-imine

Cat. No. B2975562
M. Wt: 278.319
InChI Key: AROAUAYVRCVIMV-YFWLICNRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrazole and pyridine rings. The exact method would depend on the starting materials and the specific conditions required .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitrogen atoms in the rings could result in interesting electronic properties .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. The nitrogen atoms in the pyrazole and pyridine rings could potentially act as nucleophiles, allowing the compound to participate in a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the nitrogen atoms could affect its polarity and solubility .

Scientific Research Applications

Chemosensing Applications

The development of colorimetric chemosensors for metal ions is a significant area of research. A study describes the synthesis of a new colorimetric chemosensor based on a hybrid hydrazo/azo dye chromophoric system, which exhibits high sensitivity towards Co2+, Zn2+, and Cu2+ ions through distinct color changes in solution. This sensor's selectivity and reversibility for copper cations at different pH levels highlight its potential for environmental and analytical applications (Aysha, Mohamed, El-Sedik, & Youssef, 2021).

Coordination Chemistry and Structural Variations

Research in coordination polymers and complexes using pyrazole derived Schiff base ligands has shown structural variations dependent on counterions and substituents on the pyrazole ring. These complexes have been characterized by their unique geometries, photoluminescence, and electrochemical properties, indicating potential applications in materials science and catalysis (Konar, Jana, Das, Ray, Chatterjee, & Kar, 2013).

Synthetic Applications and Biological Activity

Another avenue of research involves the synthesis of heterocyclic derivatives from imidazole, exploring their potential biological activity. This work contributes to the broader field of medicinal chemistry by providing insights into the structural bases for antimicrobial properties, indicating the potential of these compounds in developing new therapeutic agents (Saadi, 2018).

Anticancer Evaluation

The synthesis and evaluation of pyrazole derivatives for anticancer activity represent another critical application. A study focusing on a "greener" one-pot solvent-free synthesis method for these derivatives highlights the ongoing efforts to develop safer and more effective anticancer agents. This research underscores the importance of hybrid molecules in advancing cancer treatment (Alsayari, Bin Muhsinah, Asiri, Alshehri, Mabkhot, Alfaifi, Elbehairi, Mahnashi, & Hassan, 2020).

Future Directions

The future research directions for this compound could include exploring its potential applications, such as in medicine or materials science. Further studies could also investigate its physical and chemical properties in more detail .

properties

IUPAC Name

5-methyl-2-phenyl-4-(pyridin-3-yldiazenyl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6/c1-11-14(19-18-12-6-5-9-17-10-12)15(16)21(20-11)13-7-3-2-4-8-13/h2-10H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYRDIWDOQWEVRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1N=NC2=CN=CC=C2)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-methyl-1-phenyl-4-(2-(pyridin-3-yl)hydrazono)-1H-pyrazol-5(4H)-imine

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